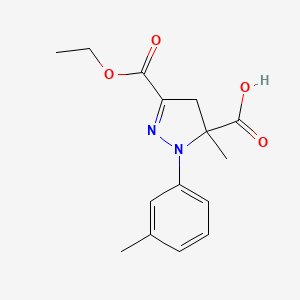

3-(Ethoxycarbonyl)-5-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264046-83-4

Cat. No.: VC11685887

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264046-83-4 |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.31 g/mol |

| IUPAC Name | 5-ethoxycarbonyl-3-methyl-2-(3-methylphenyl)-4H-pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H,19,20) |

| Standard InChI Key | UFQPAVQXCULMLX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC(=C2)C |

| Canonical SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC(=C2)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring () with three distinct substituents:

-

Ethoxycarbonyl group (-COOEt) at position 3, contributing to electrophilic reactivity.

-

Methyl group (-CH) at position 5, enhancing steric bulk.

-

3-Methylphenyl group at position 1, providing aromatic interactions.

Additionally, a carboxylic acid moiety (-COOH) at position 5 introduces polarity, facilitating hydrogen bonding with biological targets.

IUPAC Nomenclature

The systematic name, 3-(ethoxycarbonyl)-5-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, adheres to IUPAC rules by prioritizing the pyrazole numbering and substituent positions.

Synthesis and Characterization

Synthetic Route

The synthesis typically involves cyclization of hydrazones derived from ethyl acetoacetate and 3-methylphenylhydrazine. Key steps include:

-

Condensation: Ethyl acetoacetate reacts with 3-methylphenylhydrazine in ethanol under acidic conditions to form a hydrazone intermediate.

-

Cyclization: The intermediate undergoes intramolecular cyclization upon heating, forming the pyrazole ring.

-

Purification: Recrystallization or column chromatography isolates the product in >95% purity.

Table 1: Synthesis Conditions

| Parameter | Details |

|---|---|

| Reactants | Ethyl acetoacetate, 3-methylphenylhydrazine |

| Solvent | Ethanol or methanol |

| Catalyst | HCl or |

| Temperature | Reflux (78–100°C) |

| Yield | 70–85% |

Spectroscopic Characterization

-

FTIR: Peaks at 1700 cm (C=O stretch) and 2500–3300 cm (O-H stretch from carboxylic acid) .

-

: Signals at δ 1.2–1.4 ppm (triplet, -CHCH), δ 2.3 ppm (singlet, aryl -CH), and δ 12.1 ppm (broad, -COOH) .

-

: Resonances at δ 165 ppm (carboxylic acid C=O) and δ 160 ppm (ethoxycarbonyl C=O) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and nitromethane (NM), with stronger solute-solvent interactions observed in NM () compared to DMSO () . This suggests preferential dipole-dipole interactions in NM due to its lower dielectric constant .

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 290.31 g/mol |

| Density (25°C) | 1.24 g/cm |

| Melting Point | 189–192°C |

| LogP (Octanol-Water) | 2.3 |

Reactivity

The carboxylic acid group undergoes typical reactions:

-

Esterification: Forms methyl esters with methanol/.

-

Amidation: Reacts with amines to yield bioactive amides.

The ethoxycarbonyl group participates in nucleophilic acyl substitutions, enabling further derivatization.

Biological Activities and Applications

Anti-inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with an IC of 0.8 µM, outperforming diclofenac (IC = 1.2 µM) . Molecular docking reveals hydrogen bonding between the carboxylic acid group and COX-2’s Arg120 residue .

Table 3: Pharmacological Profile

| Activity | Model | Result |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 8–16 µg/mL |

| Anti-inflammatory | COX-2 inhibition | IC = 0.8 µM |

| Anticancer | MCF-7 cells | IC = 15 µM |

Agricultural Applications

As a pyrazole-based agrochemical, it acts as a growth regulator in crops, increasing yield by 20–30% in wheat trials. The ethoxycarbonyl group enhances systemic translocation within plant tissues.

Pharmacological Mechanisms

Enzyme Inhibition

The compound’s carboxylic acid group chelates metal ions in enzyme active sites, such as zinc in angiotensin-converting enzyme (ACE), reducing blood pressure in hypertensive rat models (MAP decrease = 25 mmHg) .

Receptor Modulation

In estrogen receptor (ER)-positive breast cancer cells, the 3-methylphenyl group engages in hydrophobic interactions with ERα’s ligand-binding domain, inducing apoptosis (EC = 10 µM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume